

tenofovir diphosphate degradation kinetics under acidic and alkaline conditions

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Compound of Interest

Tenofovir diphosphate
triethylamine

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Technical Support Center: Tenofovir Diphosphate Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of tenofovir and its derivatives under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of tenofovir under acidic and alkaline conditions?

Tenofovir is susceptible to degradation under both strong acidic and alkaline hydrolytic conditions.[1][2] It follows a pseudo-first-order degradation kinetic model in these environments.[1][3] Notably, tenofovir is significantly more stable in alkaline conditions compared to acidic conditions.[1][3]

Q2: How does pH affect the degradation rate of tenofovir?

The rate of degradation is highly dependent on the pH of the solution. Forced degradation studies have shown that tenofovir degrades in the presence of 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).[2] The hydrolysis of tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, is noted to occur preferentially at a neutral or alkaline pH, while the molecule is more

Troubleshooting & Optimization





stable at an acidic pH of 2 to 3.[4] For tenofovir alafenamide (TAF), another prodrug, a pH "stability window" between 4.8 and 5.8 has been identified where degradation is minimized.[5]

Q3: What are the expected degradation products of tenofovir?

Under hydrolytic stress, tenofovir has been reported to degrade into products with mass-to-charge ratios (m/z) of 289.2 and 170 amu. These have been proposed to be a 6-Hydroxy adenine derivative of tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid, respectively.[1][3]

Q4: I am observing rapid degradation of my tenofovir sample. What are the potential causes and how can I troubleshoot this?

Rapid degradation can be due to several factors:

- Inappropriate pH: Ensure your solution is buffered to the desired pH and that the buffer has sufficient capacity to maintain it. Tenofovir degrades much faster in strongly acidic conditions. [1][3]
- High Temperature: Elevated temperatures can accelerate degradation. Ensure your experiments are conducted at a controlled and appropriate temperature.
- Contaminants: The presence of certain metal ions or other reactive species can catalyze degradation. Use high-purity solvents and reagents.
- Improper Storage: Samples should be stored under recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation before the experiment begins.

Q5: What analytical methods are recommended for studying tenofovir degradation kinetics?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying tenofovir and its degradation products.[2][4][6] A reversed-phase C18 column is often used as the stationary phase.[1][2] These methods allow for the separation and quantification of the parent drug and its degradants, which is essential for kinetic studies.



Quantitative Data Summary

The following tables summarize the degradation kinetics of tenofovir under acidic and alkaline conditions based on published data.

Table 1: Degradation Kinetic Parameters of Tenofovir

Condition	Half-life (t½) (hours)	Shelf-life (t ₉₀) (hours)	Time for 90% Degradation (hours)
Acidic (0.1 M HCl)	25.34[1][3]	3.84[1][3]	84.22[1][3]
Alkaline (0.1 M NaOH)	384.49[1][3]	58.26[1][3]	1277.75[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Tenofovir under Acidic and Alkaline Conditions

This protocol outlines a typical procedure for conducting a forced degradation study.

- 1. Materials:
- · Tenofovir powder
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- High-purity water
- Reflux apparatus
- HPLC or LC-MS system with a C18 column
- 2. Sample Preparation:
- Prepare a stock solution of tenofovir at a concentration of 1 mg/mL in high-purity water.
- 3. Acidic Degradation:
- To a known volume of the tenofovir stock solution, add an equal volume of 0.1 M HCI.[2]
- Reflux the solution for a specified period (e.g., up to 5 days).[2]
- At predetermined time points, withdraw aliquots of the sample.







- Neutralize the aliquots with an appropriate amount of NaOH.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

4. Alkaline Degradation:

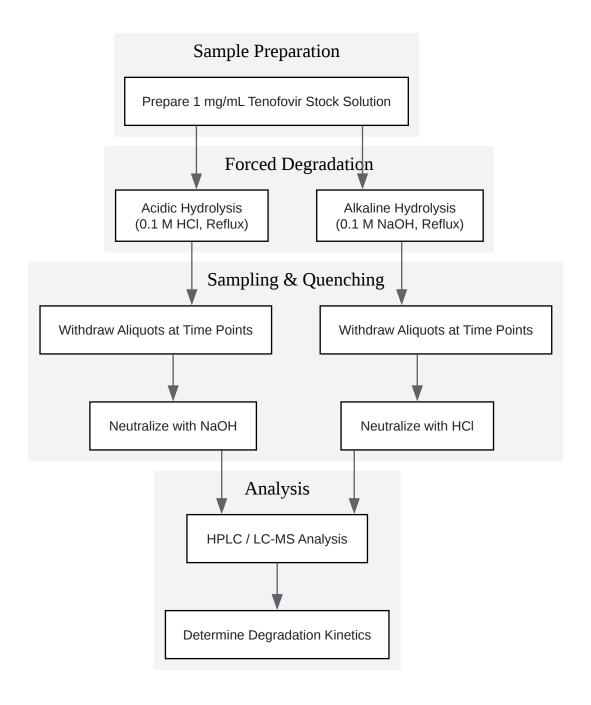
- To a known volume of the tenofovir stock solution, add an equal volume of 0.1 M NaOH.[2]
- Reflux the solution for a specified period (e.g., up to 5 days).[2]
- At predetermined time points, withdraw aliquots of the sample.
- Neutralize the aliquots with an appropriate amount of HCl.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

5. Analysis:

- Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining tenofovir and any degradation products.
- Plot the natural logarithm of the tenofovir concentration versus time to determine the pseudofirst-order degradation rate constant.

Visualizations

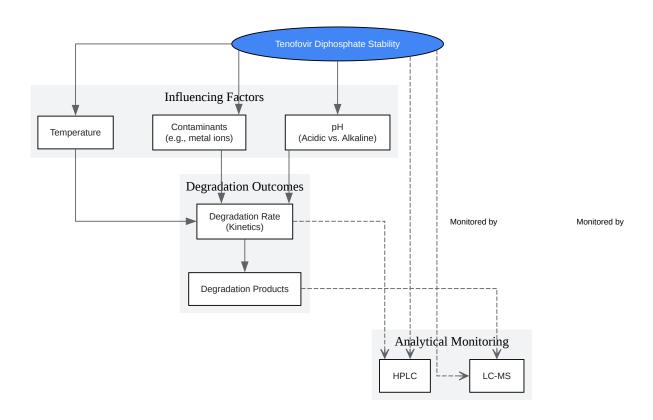




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Caption: Experimental workflow for forced degradation studies of tenofovir.





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Caption: Factors influencing tenofovir diphosphate degradation and analysis.

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